2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetic acid, which is then converted to the second intermediate, 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone. The final product is obtained by coupling the second intermediate with 1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone.
Starting Materials
2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, 2-amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole, 4-(2-methoxyphenyl)piperazine, ethyl chloroacetate, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, thionyl chloride, magnesium sulfate, sodium sulfate, ethyl acetate, methanol, dichloromethane
Reaction
Synthesis of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetic acid: Ethyl chloroacetate is reacted with 2-amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole in the presence of sodium hydroxide and triethylamine to form ethyl 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetate. The ester is then hydrolyzed with sodium hydroxide to form 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetic acid., Synthesis of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone: 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetic acid is converted to the acid chloride using thionyl chloride. The acid chloride is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of triethylamine to form 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone., Coupling of intermediates: 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is coupled with 1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone in the presence of N,N-dimethylformamide and triethylamine to form the final product, 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone.
properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-29-20-5-3-2-4-19(20)26-8-10-27(11-9-26)24(28)16-18-15-22(32-25-18)17-6-7-21-23(14-17)31-13-12-30-21/h2-7,14-15H,8-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZODNJRVZYHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.